PNMT Inhibition Potency: Target Compound vs. Reference Inhibitor SK&F 29661
In direct comparison with the well-characterized PNMT inhibitor SK&F 29661, N,N-dimethyl-3-(2-phenylethoxy)benzamide exhibits substantially weaker enzyme inhibition. The target compound has a reported Ki of 1.11 × 10⁶ nM (1.11 mM) against bovine PNMT [1], whereas SK&F 29661 shows Ki values of 600 nM (CNS) and 300 nM (adrenal) [2]. This represents an approximately 1,850-fold difference in potency, confirming that the target compound is a low-affinity PNMT ligand suitable as a negative control or SAR probe rather than a potent inhibitor.
| Evidence Dimension | PNMT enzyme inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | SK&F 29661: Ki = 600 nM (CNS), 300 nM (adrenal) |
| Quantified Difference | ~1,850-fold lower affinity for target compound |
| Conditions | In vitro radiochemical assay using bovine PNMT for target compound; standard PNMT assay systems for SK&F 29661 |
Why This Matters
This quantitative potency difference defines the compound's appropriate use case—as a weakly active reference standard for PNMT assays rather than a lead candidate, preventing misapplication in high-potency screening campaigns.
- [1] BindingDB. BDBM50367284 (CHEMBL291584). Ki: 1.11E+6 nM. Assay: In vitro inhibition of bovine phenylethylamine N-methyl-transferase (PNMT) using radiochemical assay. View Source
- [2] Pendleton RG, Gessner G, Sawyer J. Studies on SK&F 29661, an organ-specific inhibitor of phenylethanolamine N-methyltransferase. J Pharmacol Exp Ther. 1980;214(1):110-116. Ki values: 6 × 10⁻⁷ M (CNS) and 3 × 10⁻⁷ M (adrenal). View Source
